molecular formula C23H19F2N3O2S B6490131 N-(3,4-difluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide CAS No. 1359459-22-5

N-(3,4-difluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide

Cat. No.: B6490131
CAS No.: 1359459-22-5
M. Wt: 439.5 g/mol
InChI Key: JFXRSAJGVCJKFV-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a useful research compound. Its molecular formula is C23H19F2N3O2S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.11660436 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound N-(3,4-difluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Core Structure : The compound features a benzodiazepine core which is known for various pharmacological properties.
  • Substituents : The presence of a difluorophenyl group and a thiophene ring enhances its biological activity.

Antitumor Activity

The benzodiazepine core is often associated with anticancer properties. Studies suggest that modifications to the benzodiazepine structure can enhance cytotoxicity against cancer cell lines:

  • Cytotoxic Effects : Compounds similar to the target compound have shown IC50 values in the low micromolar range against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . The presence of electron-withdrawing groups like fluorine can further potentiate this activity.

The proposed mechanisms by which compounds similar to this compound exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many benzodiazepines act as inhibitors of key enzymes involved in cellular processes.
  • Interaction with Receptors : These compounds may interact with GABA receptors, leading to neuroactive effects.
  • Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through various signaling pathways.

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of thiophene-containing compounds, several derivatives were tested against a panel of bacterial strains using agar diffusion methods. The results indicated that compounds with similar structures exhibited varying degrees of antibacterial activity, particularly against Bacillus subtilis and Candida albicans .

Study 2: Cytotoxicity Assessment

A comparative analysis was conducted on benzodiazepine derivatives for their cytotoxic effects against human cancer cell lines. The study found that certain substitutions on the benzodiazepine ring significantly enhanced antiproliferative activity. For instance, compounds with difluoro substituents showed improved IC50 values compared to their non-fluorinated counterparts .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialThiophene derivativesEffective against Gram-positive bacteria
AntitumorBenzodiazepine analogsIC50 values < 10 µM in A549 cells
Enzyme InhibitionVarious benzodiazepinesInhibition of key metabolic enzymes

Table 2: Cytotoxicity Data

Compound NameCell LineIC50 (µM)
Benzodiazepine AMCF-78.5
Benzodiazepine BA5497.82
Target Compound (hypothetical)Hypothetical<10

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(7,8-dimethyl-2-oxo-4-thiophen-2-yl-3H-1,5-benzodiazepin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O2S/c1-13-8-18-20(9-14(13)2)28(23(30)11-19(27-18)21-4-3-7-31-21)12-22(29)26-15-5-6-16(24)17(25)10-15/h3-10H,11-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXRSAJGVCJKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)CC(=N2)C3=CC=CS3)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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